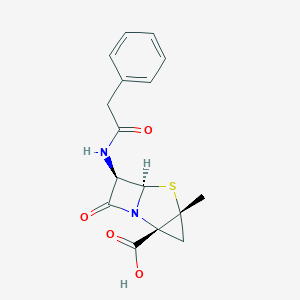

2,3-Methylene penam

説明

Structure

3D Structure

特性

CAS番号 |

110220-97-8 |

|---|---|

分子式 |

C16H16N2O4S |

分子量 |

332.4 g/mol |

IUPAC名 |

(2R,4R,6R,7R)-4-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azatricyclo[4.2.0.02,4]octane-2-carboxylic acid |

InChI |

InChI=1S/C16H16N2O4S/c1-15-8-16(15,14(21)22)18-12(20)11(13(18)23-15)17-10(19)7-9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3,(H,17,19)(H,21,22)/t11-,13-,15-,16-/m1/s1 |

InChIキー |

VLLBEUGNWBHYGD-UIBBOPPKSA-N |

SMILES |

CC12CC1(N3C(S2)C(C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |

異性体SMILES |

C[C@@]12C[C@@]1(N3[C@H](S2)[C@@H](C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |

正規SMILES |

CC12CC1(N3C(S2)C(C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |

他のCAS番号 |

110220-97-8 |

同義語 |

(2,3)-alpha-methylenebenzylpenicillin 2,3-alpha-methylenepenam 2,3-beta-methylenepenam 2,3-methylene penam 2,3-methylene penam, (2,3)-beta isomer alpha-2,3-methylenepenicillin G Ro 23-6829 Ro-23-6829 Ro23-6829 |

製品の起源 |

United States |

Synthetic Methodologies and Routes to 2,3 Methylene Penam and Its Analogues

General Synthetic Strategies for the Penam (B1241934) Nucleus Foundation

The penam nucleus is a bicyclic ring system characterized by a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. nih.gov This structure, formally a 4-thia-1-azabicyclo[3.2.0]heptan-7-one, is inherently unstable due to significant ring strain and a distorted amide bond, which enhances its chemical reactivity. nih.govnih.gov

The construction of the four-membered β-lactam ring is a cornerstone of penicillin synthesis. A prominent method involves a [2+2] cycloaddition reaction between an imine and a ketene. The Staudinger reaction, which couples ketenes with imines, is a classic approach to forming the β-lactam core. Another powerful strategy is the intramolecular cyclization of a suitable acyclic precursor. For instance, the formation of the β-lactam ring can be achieved by activating a carboxylic acid group and promoting an intramolecular nucleophilic attack by a nitrogen atom positioned to form the four-membered ring. This reactivity is central to the mechanism of action of β-lactam antibiotics, which involves the acylation of active site serine residues in bacterial penicillin-binding proteins (PBPs). nih.govyoutube.com The inherent reactivity of the β-lactam carbonyl is heightened by the ring strain and a reduction in typical amide resonance stabilization, making it susceptible to nucleophilic attack. youtube.com

The thiazolidine ring, the second key component of the penam nucleus, is typically synthesized from precursors containing both amine and thiol functionalities. The synthesis of thiazolidin-4-one derivatives, which are structurally related to the penam thiazolidine ring, often involves the cyclo-condensation of a Schiff base with a mercaptoacetic acid (thioglycolic acid) in the presence of a dehydrating agent like anhydrous ZnCl₂. nih.govresearchgate.net Another route involves the reaction of acid chlorides with 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione or related heterocycles to build more complex structures. nih.gov These methods establish the five-membered sulfur-containing ring, which is subsequently fused to the β-lactam to complete the penam skeleton.

Stereoselective Synthesis of 2,3-Methylene Penam Isomers (Alpha and Beta)

The introduction of a methylene (B1212753) bridge between the C2 and C3 positions of the penam nucleus results in a rigid, cyclopropanated system. This modification gives rise to two distinct diastereomers, designated as (2,3)-α-methylene and (2,3)-β-methylene penam. These isomers are viewed as conformationally locked analogues of the natural penam nucleus, which can exist in "open" (biologically active) and "closed" (inactive) conformations. nih.gov

The (2,3)-α-methylenepenam corresponds to the active "open" conformation, whereas the (2,3)-β-methylenepenam mimics the inactive "closed" conformation. nih.gov Consequently, the α-isomer displays significant antibacterial potency, comparable in some respects to Penicillin G, while the β-isomer is largely inactive. nih.govdocumentsdelivered.com This highlights the critical importance of stereochemistry in the biological activity of these compounds.

The synthesis of these isomers is predicated on the stereoselective cyclopropanation of a penem (B1263517) intermediate, which contains a double bond between C2 and C3. nih.govuomus.edu.iq While specific documented syntheses are sparse in the general literature, established cyclopropanation methods provide a clear synthetic pathway.

Key Cyclopropanation Strategies:

| Reaction | Reagents | Description |

|---|---|---|

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu) | Involves the formation of an organozinc carbenoid that adds to the double bond. The stereochemical outcome is often directed by nearby hydroxyl or other coordinating groups. |

| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | This method involves the reaction of a sulfonium (B1226848) ylide with the C=C double bond of the penem precursor to form the cyclopropane (B1198618) ring. mdpi.com |

| Diazoalkane Reaction | Diazomethane (CH₂N₂) | Often catalyzed by transition metals like palladium or copper, this reaction involves the addition of a methylene carbene to the double bond. researchgate.net |

The stereoselectivity of the cyclopropanation (i.e., the formation of the α or β isomer) is dictated by the facial accessibility of the C2-C3 double bond in the penem precursor. The existing stereocenters of the β-lactam ring create a sterically hindered environment, directing the approach of the cyclopropanating agent to the more accessible face, thus leading to the preferential formation of one diastereomer over the other. nih.gov

Functionalization and Derivatization Strategies for this compound

Further modification of the this compound scaffold is crucial for modulating its biological properties. These strategies focus on introducing or altering substituents on the core structure.

The primary method for introducing the methylene group at the 2,3-position is the cyclopropanation of a penem precursor, as detailed previously. Modifications to this cyclopropane ring post-synthesis are challenging due to its relative stability. However, the choice of cyclopropanating agent can allow for the introduction of substituted methylene groups. For example, using substituted diazo compounds or ylides in the cyclopropanation step can yield cyclopropane rings bearing additional functional groups.

The synthesis of substituted derivatives allows for the fine-tuning of the molecule's activity and properties. A documented example is 2-methyl-2,3-methylene-6-(2-phenylacetamido)penam-3-carboxylic acid . prepchem.com This compound illustrates that substitutions can be made at multiple positions:

C2 Position: The presence of a methyl group on the cyclopropane ring indicates that substituted cyclopropanating agents can be used or that a substituted penem precursor was the starting material.

C6 Position: The 2-phenylacetamido side chain is a classic feature of Penicillin G. This group is typically installed by acylating the amino group of a 6-aminopenicillanic acid (6-APA) analogue. This position is a primary site for modification to alter the antibacterial spectrum. biomolther.org

C3 Position: The carboxylic acid at C3 is crucial for activity, often mimicking the terminal carboxylate of the D-Ala-D-Ala peptide targeted by the antibiotic. biomolther.org This group can be protected during synthesis, for instance as a 2,2,2-trichloroethyl ester, which is later removed using reagents like zinc powder in acetic acid to yield the final carboxylic acid. prepchem.com

The development of a general method for synthesizing 2β-alkenyl penam sulfones further demonstrates that diverse and complex functional groups can be installed at the C2 position, leading to potent inhibitors of β-lactamase enzymes. acs.orggoogle.com

Synthesis of Bridged Penam Systems

The construction of bridged penam systems represents a significant challenge in synthetic organic chemistry, aiming to create more rigid and conformationally constrained analogues of penicillin. These structures are of interest for their potential to modulate biological activity.

One approach involves the design of bridged bicyclo[3.2.1] gamma-lactams as analogues of β-lactam antibiotics. nih.gov These compounds are synthesized through a key carbenoid insertion reaction into the N-H bond of a lactam. nih.gov This method, however, has been noted to produce compounds with weak antibacterial activity, which may be attributed to either poor chemical stability or unfavorable steric interactions of the newly introduced methylene bridge with the target penicillin-binding proteins (PBPs). nih.gov

A notable achievement in this area is the synthesis of the first 2',6 bridged penams. acs.org This work provides foundational methodologies for creating these complex, strained structures. Further research has explored the synthesis of various bridged bicyclic systems, which can serve as templates for novel antibiotic design. gla.ac.ukmasterorganicchemistry.com For instance, carbene cascade reactions have been utilized to construct functionalized bridged bicyclic systems from alkynyl diazoesters. nih.gov This process involves diazo decomposition, carbene/alkyne metathesis, and a final C-H bond insertion. nih.gov The ring size and substitution patterns of the starting materials are crucial in controlling the final connectivity and stereochemistry of the bridged products. nih.gov

Novel Synthetic Approaches to 2-exo-Methylenepenam Intermediates

2-exo-methylenepenams are crucial intermediates for the synthesis of new β-lactamase inhibitors and β-lactam antibiotics. rsc.orgcapes.gov.br Their synthesis has been a focus of considerable research, leading to the development of several novel methods.

A significant advancement is the synthesis of 2-exo-methylenepenam from 3,4-disubstituted 2-[2-oxo-3-(phenylacetamido)-4-[(phenylsulfonyl)thio]azetidin-1-yl]-2-butenoates. acs.org This precursor can be selectively transformed into the desired 2-exo-methylenepenam or a 3-chloro-Δ³-cephem, depending on the reaction conditions. acs.orgacs.org The transformation to the penam structure proceeds through a sequential reductive 1,2-elimination and S-S bond fission/cyclization pathway. acs.org

Another innovative route starts from thiazoline-azetidinones derived from penicillin G. capes.gov.br This method relies on an intramolecular Michael addition to form the 2-exo-methylene penam structure. capes.gov.br The resulting exo-methylene group is highly versatile and can be further manipulated to produce other valuable derivatives, such as 2-oxopenam and 2β-thiomethyl substituted penams. capes.gov.br

Reductive Cyclization Reactions in 2-exo-Methylenepenam Synthesis

Reductive cyclization has emerged as a powerful strategy for the synthesis of 2-exo-methylenepenams. A particularly effective method involves the reductive cyclization of allenecarboxylates. rsc.org This reaction can be efficiently carried out using a bismuth trichloride/zinc (BiCl₃/Zn) bimetal redox system. rsc.org

A more complex, sequential reaction has been developed starting from 3,4-disubstituted 2-butenoates. acs.orgacs.org This process involves two distinct two-electron reduction stages. acs.org The first stage is the reductive 1,2-elimination of the substituents on the butenoate moiety to yield an allenecarboxylate intermediate. acs.org The second stage is the reductive fission of the S-S bond of the (phenylsulfonyl)thio group, which generates a thiol intermediate. acs.orgacs.org This thiol then undergoes an intramolecular Michael addition to the central carbon of the allene (B1206475), leading to the cyclized 2-exo-methylenepenam product. acs.org The choice of the metal salt/metal combination is critical for the success of this transformation. acs.org

| Starting Material | Reagents/System | Key Steps | Product | Ref |

| Allenecarboxylates | BiCl₃/Zn bimetal redox system | Reductive cyclization | 2-exo-methylenepenams | rsc.org |

| 3,4-Disubstituted 2-Butenoates | PbBr₂/Al or BiCl₃/Al combination | Sequential reductive 1,2-elimination, S-S bond fission, and cyclization | 2-exo-methylenepenam | acs.orgacs.org |

| Thiazoline-azetidinones | - | Intramolecular Michael addition | 2-exo-methylene penams | capes.gov.br |

Optimization of Synthetic Yields and Influential Factors in this compound Synthesis

The optimization of synthetic yields for this compound and its precursors is critical for their practical application. The synthesis of 2-exo-methylenepenam from 3,4-disubstituted 2-butenoates has been studied to understand the influential factors. acs.org

The reaction proceeds through an allenecarboxylate intermediate. acs.org Cyclic voltammetry studies have shown two irreversible reduction peaks, indicating that the reductive 1,2-elimination to form the allene occurs at a less negative potential than the reductive S-S bond fission. acs.org This suggests that the formation of the allenecarboxylate intermediate happens before the subsequent S-S bond cleavage and cyclization. acs.orgacs.org

The choice of the metal salt and metal combination significantly influences the reaction pathway and yield. For instance, using a lead(II) bromide/aluminum (PbBr₂/Al) or a bismuth(III) chloride/aluminum (BiCl₃/Al) combination in dimethylformamide (DMF) favors the formation of 2-exo-methylenepenam. acs.orgacs.org In contrast, using an aluminum chloride/aluminum (AlCl₃/Al) system in N-methylpyrrolidone (NMP) leads to the formation of 3-chloro-Δ³-cephem. acs.org

A time-course analysis of the related transformation into a cephem derivative using an AlCl₃/Al system showed that the initial reductive elimination to form the allenecarboxylate intermediate is rapid, with most of the starting material converted within one hour. acs.org The subsequent cyclization reaction is slower, with a significant amount of the intermediate remaining even after several hours. acs.org This highlights the importance of reaction time as a key parameter for optimization.

Structure Activity Relationships Sar of 2,3 Methylene Penam Systems

Influence of Methylene (B1212753) Stereochemistry on Intrinsic Biological Activity

The (2,3)-α-methylenepenam isomer is characterized by its significant antibacterial activity. nih.gov Research has shown that the α-methylene isomer is the more active of the two stereoisomers, with a potency that can be comparable to that of penicillin G. nih.gov This activity is attributed to its ability to adopt what is referred to as an "open" conformation of the penam (B1241934) nucleus. nih.gov The intrinsic potency of the α-methylenepenam is similar to penicillin G, based on its affinity for penicillin-binding proteins and its capacity to inhibit peptidoglycan synthesis. nih.gov Furthermore, studies have suggested that the α-methylene compound may penetrate the outer membrane of certain bacteria more readily than penicillin G. nih.gov However, its interaction with β-lactamases can vary; for instance, it has been shown to be a more efficient substrate for some cephalosporinases while being less efficient for penicillinases. nih.gov

In stark contrast to its α-counterpart, the (2,3)-β-methylenepenam isomer is generally considered to be poorly active or essentially inactive. nih.govdocumentsdelivered.com This dramatic loss of antibacterial potency is a direct consequence of the conformational constraints imposed by the β-methylene bridge, which forces the penam nucleus into a "closed" conformation. nih.govdocumentsdelivered.com This conformation is believed to be biologically inactive. nih.gov Studies have demonstrated that (2,3)-β-methylenepenam analogs have considerably diminished antibacterial potencies compared to their corresponding penam analogs like penicillin G and mecillinam (B1665348). documentsdelivered.com Penicillin-binding protein studies have further confirmed that penicillin G and mecillinam exhibit a much greater affinity for these essential bacterial enzymes than the (2,3)-β-methylenepenam analogs. documentsdelivered.com

Conformational Preferences of the Penam Nucleus and Their Correlation with Biological Potency

The biological activity of penicillins is intrinsically linked to the three-dimensional structure of the penam nucleus. The introduction of a 2,3-methylene bridge serves to lock the molecule into specific conformations, providing a valuable tool for probing the conformational requirements for antibacterial efficacy.

The spatial positioning of the carboxyl group relative to the β-lactam carbonyl group is a crucial factor in determining the biological character of these molecules. nih.gov The conformation of the penam nucleus, whether "open" or "closed," directly influences this torsional angle. Research suggests that this angle is an important determinant of whether the compound exhibits more "penicillin-like" or "cephalosporin-like" characteristics. nih.gov In the active "open" conformation of the α-methylene analog, the specific orientation of the carboxyl group contributes to its potent antibacterial activity. nih.gov

Impact of Substituents on the Biological Spectrum and Potency of 2,3-Methylene Penam Analogues

While the stereochemistry of the 2,3-methylene bridge establishes the fundamental activity profile, substituents at other positions on the penam ring system can modulate the biological spectrum and potency. For instance, 6-(heterocyclyl)methylene penam sulfones have been shown to be effective β-lactamase inhibitors. nih.gov These compounds, while often devoid of direct antibacterial activity themselves, can act synergistically with other β-lactam antibiotics like ampicillin (B1664943) and cefazolin. nih.gov The nature of the heteroaryl substituent attached to the C6-methylene position can significantly influence the inhibitory activity against various β-lactamases. nih.gov Similarly, other 6-(substituted methylene)penems have been identified as potent, broad-spectrum inhibitors of bacterial β-lactamases, with structure-activity studies revealing preferred substituent orientations for optimal activity. nih.gov

Interactive Data Table: Biological Activity of Penam Analogs

| Compound | Methylene Stereochemistry | Conformation | Antibacterial Activity | Affinity for PBPs |

| (2,3)-α-Methylene Penam | Alpha | Open | Active | High |

| (2,3)-β-Methylene Penam | Beta | Closed | Poor/Inactive | Low |

| Penicillin G | N/A | Flexible (prefers open) | Active | High |

| Mecillinam | N/A | Flexible | Active | High |

Side Chain Effects on Antibacterial Efficacy

The nature of the acylamino side chain at the C-6 position of the this compound scaffold is a critical determinant of its antibacterial spectrum and potency. Modifications to this side chain can modulate the compound's intrinsic activity, its ability to penetrate the bacterial outer membrane, and its stability against β-lactamase enzymes.

Research has shown that the antibacterial potencies of (2,3)-β-methylenepenam analogs are considerably lower than their corresponding penam analogs, such as penicillin G and mecillinam. documentsdelivered.com For instance, the introduction of a phenylacetamido side chain, as seen in (2,3)-methylene penicillin G, results in varying levels of activity depending on the stereochemistry of the methylene bridge. nih.gov The α-methylene analog of penicillin G demonstrates significant antibacterial activity, whereas the β-methylene isomer is poorly active. nih.gov This suggests that the "open" conformation, mimicked by the α-isomer, is the biologically active form of penams. nih.govnih.gov

The side chain also influences the molecule's interaction with penicillin-binding proteins (PBPs), which are the ultimate targets of β-lactam antibiotics. nih.govnih.gov The specific interactions between the side chain and the amino acid residues in the active site of a PBP can enhance binding affinity and, consequently, antibacterial efficacy. nih.gov For example, in a study of penem (B1263517) antibiotics, which share structural similarities with 2,3-methylene penams, modifications to the side chain were shown to affect the stability of the adducts formed with PBPs, suggesting that the side chain's role is more dependent on the resulting inhibition of PBPs. nih.gov

The following table summarizes the impact of side chain modifications on the antibacterial activity of this compound analogs.

| Side Chain | Isomer | Target Organism(s) | Key Findings | Reference(s) |

| Phenylacetamido | (2,3)-α-methylene | Escherichia coli | Active, similar intrinsic potency to penicillin G. Penetrates outer membrane more readily than penicillin G. | nih.govnih.gov |

| Phenylacetamido | (2,3)-β-methylene | Escherichia coli | Poorly active, very poor intrinsic potency. | nih.govnih.gov |

| Amidinophenyl | (2,3)-β-methylene (analog of mecillinam) | Not specified | Antibacterial potency considerably diminished compared to mecillinam. | documentsdelivered.com |

Role of Additional Heterocyclic Moieties (e.g., Triazoles) in Activity

The incorporation of additional heterocyclic moieties, such as triazoles, into the structure of β-lactam antibiotics can significantly enhance their antibacterial properties. nih.govresearchgate.net Triazoles, particularly 1,2,3- and 1,2,4-triazoles, are known to possess a wide range of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.netnih.gov Their inclusion in the design of novel this compound derivatives is a strategy to improve potency, broaden the spectrum of activity, and overcome resistance mechanisms. researchgate.net

The 1,2,3-triazole ring, often introduced via "click chemistry," can act as a stable linker connecting the penam core to various substituents. nih.govscielo.br This allows for the exploration of a vast chemical space and the optimization of interactions with bacterial targets. nih.gov The triazole moiety itself can contribute to the binding affinity through hydrogen bonding and dipole interactions. scielo.br

In the context of penems, which are structurally related to 2,3-methylene penams, the introduction of a 1,2,3-triazolylmethylene side chain at the C-6 position has been instrumental in identifying compounds with potent broad-spectrum β-lactamase inhibitory activity. nih.gov This highlights the potential of triazole-containing side chains to not only enhance direct antibacterial action but also to protect the β-lactam core from enzymatic degradation. Structure-activity relationship studies on such hybrids have revealed that the nature and position of substituents on the triazole ring can fine-tune the biological activity. nih.gov

The synergistic effect of combining a β-lactam core with a triazole moiety can lead to compounds with significantly improved minimum inhibitory concentrations (MICs) against various bacterial strains, including multi-drug resistant ones. scielo.brnih.gov

Structural Determinants for Enzyme Recognition and Binding Affinity

The unique three-dimensional structure of the this compound system, particularly the stereochemistry of the fused cyclopropane (B1198618) ring, plays a pivotal role in its recognition and interaction with bacterial enzymes, namely β-lactamases and penicillin-binding proteins (PBPs).

Differential Recognition of Isomers by Beta-Lactamases

The α- and β-isomers of 2,3-methylene penams are recognized differently by various β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. The (2,3)-α-methylenepenam analog of penicillin G is a more efficient substrate for the cephalosporinases from Enterobacter cloacae and Proteus vulgaris compared to penicillin G itself. nih.gov Conversely, it is a much less efficient substrate for the penicillinase from Staphylococcus aureus. nih.gov This differential recognition underscores how the "open" conformation of the penam nucleus, mimicked by the α-isomer, influences its susceptibility to different classes of β-lactamases. nih.govnih.gov

The (2,3)-β-methylenepenam analogs, while generally poor antibacterial agents, have been investigated as potential β-lactamase inhibitors. documentsdelivered.com Some of these compounds have shown inhibitory activity against bacterial β-lactamases, suggesting that even the "closed" conformation can interact with the active site of these enzymes, albeit in a non-productive or inhibitory manner. documentsdelivered.com

The following table details the differential interaction of this compound isomers with β-lactamases.

| Isomer | Enzyme | Finding | Reference(s) |

| (2,3)-α-methylenepenam (Penicillin G analog) | Cephalosporinases (Enterobacter cloacae, Proteus vulgaris) | ~10-fold more efficient substrate (Vmax/Km) than penicillin G. | nih.gov |

| (2,3)-α-methylenepenam (Penicillin G analog) | Penicillinase (Staphylococcus aureus) | ~40-fold less efficient substrate (Vmax/Km) than penicillin G. | nih.gov |

| (2,3)-β-methylenepenam analogs | Bacterial β-lactamases | Some analogs act as inhibitors. | documentsdelivered.com |

Affinity for Penicillin-Binding Proteins (PBPs)

The ultimate bactericidal action of β-lactam antibiotics stems from their ability to acylate and inactivate penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. nih.govwikipedia.org The affinity of this compound isomers for different PBPs is a key determinant of their antibacterial spectrum and potency.

Studies have shown a clear differentiation in the binding affinity of the α- and β-isomers of (2,3)-methylene penicillin G to various PBPs in both Gram-negative and Gram-positive bacteria. nih.gov The α-isomer exhibits a high affinity for PBP 3 of Escherichia coli and other enterobacteria, binding at concentrations as low as 0.1 to 10 µg/ml. nih.govnih.gov This binding is covalent and leads to the filamentation of the bacterial cells, a characteristic effect of PBP 3 inhibition. nih.govnih.gov In contrast, the β-isomer binds to PBP 3 of E. coli only at a much higher concentration of 100 µg/ml. nih.govnih.gov

In Staphylococcus aureus, the α-isomer of (2,3)-methylene penicillin G binds to PBP 2 at a concentration of 0.1 µg/ml, while the β-isomer shows no significant binding to this protein. nih.govnih.gov Both isomers have low affinity for PBPs 1b and 2 of E. coli, binding only at 100 µg/ml. nih.govnih.gov These findings strongly correlate with the observed antibacterial activity, where the α-isomer is significantly more potent. nih.gov The intrinsic potency of the α-methylenepenam appears to be similar to that of penicillin G, based on their affinities for PBPs and their ability to inhibit peptidoglycan synthesis. nih.gov Conversely, the β-methylene analog has very poor intrinsic potency due to its low affinity for these target enzymes. documentsdelivered.comnih.gov

The following table summarizes the binding affinities of (2,3)-methylene penicillin G isomers for various PBPs.

| Isomer | PBP Target | Organism | Binding Concentration | Reference(s) |

| (2,3)-α-methylene penicillin G | PBP 3 | Escherichia coli & other enterobacteria | 0.1 - 10 µg/ml | nih.govnih.gov |

| (2,3)-β-methylene penicillin G | PBP 3 | Escherichia coli & other enterobacteria | 100 µg/ml | nih.govnih.gov |

| (2,3)-α-methylene penicillin G | PBP 2 | Staphylococcus aureus | 0.1 µg/ml | nih.govnih.gov |

| (2,3)-β-methylene penicillin G | PBP 2 | Staphylococcus aureus | No significant binding | nih.govnih.gov |

| Both isomers | PBPs 1b and 2 | Escherichia coli | 100 µg/ml | nih.govnih.gov |

Mechanistic Investigations of 2,3 Methylene Penam Enzyme Inhibition

Mechanisms of Beta-Lactamase Inactivation by 2,3-Methylene Penam (B1241934) Analogues

The inactivation of β-lactamases by 2,3-methylene penam analogues, particularly penam sulfones, is a multifaceted process that goes beyond simple competitive binding. These molecules act as mechanism-based inactivators, hijacking the enzyme's own catalytic machinery to bring about its demise.

Penam sulfones are classic examples of mechanism-based inhibitors, also known as suicide inhibitors. nih.govnih.gov These compounds are structurally similar to the natural penicillin substrates of β-lactamases and are recognized and processed by the enzyme's active site. The initial steps of the interaction mimic the normal catalytic pathway for β-lactam hydrolysis. nih.gov

The process begins with the formation of a non-covalent Michaelis complex, where the inhibitor is bound within the active site. Following this, the catalytic serine residue (Ser70 in the Ambler numbering scheme) launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.gov This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. nih.gov It is at this stage that the inhibitory pathway diverges from the normal substrate hydrolysis pathway. Instead of being rapidly hydrolyzed to regenerate the free enzyme, the acyl-enzyme intermediate is relatively stable and can proceed down a pathway of further chemical transformations that ultimately lead to irreversible inactivation of the enzyme. nih.gov

The formation of a covalent acyl-enzyme adduct is a hallmark of the interaction between penam sulfones and β-lactamases. nih.gov The stability of this adduct is a critical determinant of the inhibitor's efficacy. Unlike the transient acyl-enzyme intermediates formed with typical penicillin substrates, which are rapidly deacylated, the adducts formed with penam sulfones are significantly more long-lived. nih.gov

The increased stability of these adducts can be attributed to several factors, including the electronic effects of the sulfone group and the potential for further chemical rearrangements that trap the enzyme in an inactive state. The extended lifetime of the inhibitory covalent adducts is a key strategy for enhancing the potency of these inhibitors. nih.gov Research has shown that for some penem (B1263517) inhibitors, 100% inactivation can be achieved rapidly, with no recovery of enzyme activity observed even after 24 hours, indicating the formation of a very stable, essentially irreversible, adduct.

Following the initial acylation event, the inhibitor moiety can undergo a series of chemical rearrangements within the active site. These post-acylation events are crucial for the irreversible inactivation of the enzyme and effectively prevent the deacylation process that would otherwise regenerate a functional enzyme.

A critical step in the inactivation mechanism by some penicillin derivatives involves the opening of the fused thiazolidine (B150603) ring. researchgate.net After the initial acylation of the active site serine by the β-lactam ring, the thiazolidine portion of the molecule can undergo ring-opening reactions.

For penicilloic acid derivatives, two primary reversible thiazolidine ring-opening reactions have been described. One pathway involves a base-catalyzed elimination that leads to an enamine intermediate. researchgate.net Another pathway is a unimolecular ring opening that forms an intermediate iminium ion. researchgate.net While these specific pathways have been detailed for penicilloic acid derivatives in solution, analogous ring-opening events are believed to occur within the enzyme active site after the formation of the acyl-enzyme intermediate with penam inhibitors. This subsequent reaction of the ester can produce an electrophilic entity that is ultimately responsible for the irreversible enzyme inhibition. researchgate.net

Enzyme Kinetics and Inhibition Parameters of this compound Derivatives

The interaction between this compound derivatives and β-lactamases can be quantitatively described by analyzing their enzyme kinetics. These parameters provide valuable insights into the efficiency of these compounds as either substrates or inhibitors of these enzymes.

Interestingly, some this compound derivatives can also act as substrates for β-lactamases, meaning the enzyme can complete the catalytic cycle and hydrolyze the compound. The efficiency of a compound as a substrate is often evaluated by the Vmax/Km ratio, which represents the catalytic efficiency of the enzyme for that particular substrate.

A study on the (2,3)-alpha-methylenepenam analog of penicillin G revealed that its interaction with β-lactamases is highly dependent on the type of enzyme. nih.gov For the cephalosporinases from Enterobacter cloacae and Proteus vulgaris, the alpha-methylene analog was found to be a more efficient substrate than penicillin G, with a Vmax/Km ratio approximately 10-fold higher. nih.gov In contrast, for the penicillinase from Staphylococcus aureus, it was a significantly poorer substrate, with a Vmax/Km ratio about 40-fold lower than that of penicillin G. nih.gov

These findings highlight that subtle structural modifications, such as the introduction of a methylene (B1212753) group, can dramatically alter the substrate specificity of β-lactamases. This differential activity underscores the importance of considering the specific enzyme type when designing and evaluating new β-lactamase inhibitors.

Interactive Data Table: Vmax/Km Ratios of (2,3)-alpha-Methylene Penam Analog vs. Penicillin G

| β-Lactamase Source | Compound | Relative Vmax/Km (vs. Penicillin G) |

| Enterobacter cloacae (Cephalosporinase) | (2,3)-alpha-Methylene Penam | ~10-fold higher |

| Proteus vulgaris (Cephalosporinase) | (2,3)-alpha-Methylene Penam | ~10-fold higher |

| Staphylococcus aureus (Penicillinase) | (2,3)-alpha-Methylene Penam | ~40-fold lower |

Determination of IC50 and Ki Values for Inhibitory Potency

The inhibitory potency of 2,3-methylene penams has been quantified through the determination of IC50 and Ki values. The α-isomer of (2,3)-methylene penicillin G has demonstrated significant inhibitory activity against Streptomyces strain R61 DD-carboxypeptidase, with apparent 50% inhibitory concentrations (IC50) as low as 10⁻⁷ M. This indicates a high level of potency in inhibiting this particular penicillin-binding protein (PBP).

Further studies have explored the inhibitory capabilities of related compounds. For instance, a methylidene penem with a specific heterocyclic substituent has shown potent irreversible inhibition of both class A and class C serine β-lactamases. The IC50 values for this compound were determined to be 0.4 nM for TEM-1 and 9.0 nM for SHV-1 (both class A β-lactamases), and 4.8 nM for AmpC (a class C β-lactamase). It also demonstrated irreversible inhibition of the class C extended-spectrum GC1 β-lactamase with an IC50 of 6.2 nM.

The determination of these values is crucial for understanding the therapeutic potential of these compounds and for comparing their efficacy against different enzymes.

Partition Ratios and Turnover Numbers in Irreversible Inhibition

In the context of irreversible inhibition, the partition ratio and turnover number are key kinetic parameters that describe the efficiency of an inhibitor. The partition ratio, also referred to as the turnover number (tₙ), quantifies the number of inhibitor molecules that are processed (hydrolyzed) by the enzyme for every molecule that leads to irreversible inactivation.

For mechanism-based inhibitors, such as certain β-lactamase inhibitors, a lower partition ratio indicates greater efficiency, as fewer molecules are "wasted" through hydrolysis before the enzyme is inactivated. While specific partition ratios and turnover numbers for this compound itself are not detailed in the provided search results, the general principles of these kinetic parameters are well-established for β-lactamase inhibitors. For example, tazobactam, another β-lactamase inhibitor, is noted for its improved partition ratios against class A and C β-lactamases.

Molecular Interactions with Biological Target Enzymes

The interaction of 2,3-methylene penams with their target enzymes involves precise molecular recognition and binding within the active site, leading to inhibition.

The conformation of the penam nucleus is a critical determinant of its biological activity. The two primary conformations are designated as "open" and "closed". The synthetic (2,3)-α-methylenepenams are considered analogs of the "open" conformation, while the (2,3)-β-methylenepenams correspond to the "closed" conformation.

Research strongly suggests that the "open" conformation is the active form. The (2,3)-α-methylene analog of penicillin G is significantly more active than its β-methylene counterpart, which is largely inactive. This difference in activity is attributed to the spatial arrangement of the carboxyl group relative to the β-lactam carbonyl, which influences its interaction with the active site of target enzymes.

Binding studies using radiolabeled (2,3)-methylene penicillin G isomers have demonstrated that these compounds bind covalently to the active site of enzymes like the Streptomyces strain R61 DD-carboxypeptidase. This covalent modification is a hallmark of the mechanism of action for many β-lactam antibiotics and inhibitors. The binding is believed to occur at the same site as penicillin G, as evidenced by similar peptide patterns following partial proteolysis.

The effectiveness of 2,3-methylene penams can vary against different classes of β-lactamases. The Ambler classification system categorizes these enzymes into four main classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity.

The (2,3)-α-methylene analog of penicillin G has been shown to be a more efficient substrate (based on Vmax/Km) for the class C cephalosporinases from Enterobacter cloacae and Proteus vulgaris compared to penicillin G. Conversely, it is a less efficient substrate for the class A penicillinase from Staphylococcus aureus. This suggests a degree of specificity in its interaction with different β-lactamase classes.

While detailed inhibitory data for 2,3-methylene penams against a wide range of β-lactamase classes is not fully elucidated in the provided results, the existing evidence points to differential activity based on the enzyme's structural class.

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics and are essential for the synthesis of the bacterial cell wall component, peptidoglycan. Inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial cell death.

A series of (2,3)-methylenepenams have been investigated for their ability to bind to essential PBPs in both Escherichia coli and Staphylococcus aureus. The α-isomer of (2,3)-methylene penicillin G was found to bind to PBP 3 of E. coli and other enterobacteria at concentrations ranging from 0.1 to 10 micrograms/ml. This binding induces filamentation in E. coli, a characteristic effect of PBP 3 inhibition. The β-isomer, in contrast, required a much higher concentration (100 micrograms/ml) to bind to PBP 3.

In S. aureus, the α-isomer, but not the β-isomer, demonstrated binding to PBP 2 at a concentration of 0.1 micrograms/ml. The intrinsic potency of the α-methylenepenam in inhibiting peptidoglycan synthesis in ether-permeabilized E. coli was found to be similar to that of penicillin G, whereas the β-methylene analog showed very poor intrinsic potency.

The binding of (2,3)-methylene penicillin G isomers to the Streptomyces strain R61 DD-carboxypeptidase is covalent. The bound β-isomer is released from the enzyme with a half-life similar to that of penicillin G (70 minutes at 30°C), while the α-isomer is released much more slowly, with a half-life of 13 hours at 30°C.

Table 1: Binding of (2,3)-Methylene Penicillin G Isomers to Penicillin-Binding Proteins (PBPs)

| Isomer | Bacterium | PBP Target | Binding Concentration (µg/mL) |

| α-isomer | E. coli & other enterobacteria | PBP 3 | 0.1 - 10 |

| β-isomer | E. coli & other enterobacteria | PBP 3 | 100 |

| α-isomer | E. coli | PBPs 1b & 2 | 100 |

| β-isomer | E. coli | PBPs 1b & 2 | 100 |

| α-isomer | S. aureus | PBP 2 | 0.1 |

| β-isomer | S. aureus | PBP 2 | No binding detected |

Data sourced from Georgopapadakou et al., 1987.

Outer Membrane Penetration Properties of 2,3-Methylenepenams

For β-lactam antibiotics to be effective against Gram-negative bacteria, they must first penetrate the outer membrane to reach their PBP targets in the periplasmic space. The outer membrane acts as a significant permeability barrier.

Studies on the penetration of the E. coli outer membrane by two sterically restricted analogs of penicillin G, the (2,3)-α- and (2,3)-β-methylenepenams, have provided insights into this process. The analog corresponding to the "open" conformation of penicillin G (the α-isomer) was found to penetrate the outer membrane faster than the "closed"-form analog (the β-isomer). Furthermore, both of these analogs penetrated the outer membrane more rapidly than penicillin G itself.

Computational and Theoretical Studies of 2,3 Methylene Penam Systems

Quantum Mechanical Calculations on 2,3-Methylene Penam (B1241934) Structures

Quantum mechanical (QM) calculations offer a powerful lens to examine the intrinsic properties of the 2,3-methylene penam nucleus. mdpi.comlu.se These methods, rooted in solving approximations of the Schrödinger equation, can elucidate the molecule's conformational preferences, reaction energetics, and electronic characteristics with high accuracy. khanacademy.org

The introduction of a cyclopropyl (B3062369) ring fused to the C2 and C3 positions of the penam core imposes significant conformational constraints. Conformational analysis, a study of the different spatial arrangements of atoms in a molecule and their respective energies, is crucial for understanding the implications of this structural modification. libretexts.orgopenstax.org Theoretical studies have proposed that the altered biological properties of this compound derivatives, when compared to traditional penicillins, are largely due to these conformational differences. documentsdelivered.com

The primary goal of conformational analysis is to identify the various stable conformations, or conformers, which correspond to local minima on the potential energy surface. nih.govoregonstate.edu For the this compound system, this involves calculating the potential energy as a function of bond rotations and ring puckering. The most stable conformers, such as anti and gauche conformations, are those with the lowest energy. libretexts.orglasalle.edu The cyclopropyl fusion in the this compound structure restricts the flexibility of the thiazolidine (B150603) ring, leading to a different set of low-energy conformers than those accessible to standard penam nuclei. documentsdelivered.com It has been suggested that the cyclopropyl moiety blocks the side chain from adopting a conformation necessary for forming an oxazolone (B7731731) with the β-lactam carbonyl, a step believed to be important for activating the β-lactam for reaction with its target enzymes. documentsdelivered.com

Table 1: Key Concepts in Conformational Analysis

| Term | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface | A multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. | Used to locate stable conformers (energy minima) and transition states (saddle points). |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | The unique conformers of this compound influence its interaction with biological targets. documentsdelivered.com |

| Anti Conformation | A staggered conformation where the largest substituent groups on adjacent carbons are 180° apart. libretexts.org | Represents a low-energy state due to minimized steric hindrance. |

| Gauche Conformation | A staggered conformation where the largest substituent groups on adjacent carbons are 60° apart. libretexts.org | Generally higher in energy than the anti conformation due to steric strain. openstax.org |

| Torsional Strain | The increase in potential energy caused by eclipsing interactions between bonds on adjacent atoms. libretexts.org | A key factor determining the energy barriers between different conformers. |

A central aspect of β-lactam antibiotic function is the chemical reactivity of the four-membered β-lactam ring. nih.gov The primary mechanism of action involves the acylation of a serine residue in the active site of penicillin-binding proteins (PBPs), which leads to the rupture of the β-lactam's amide bond. nih.govnih.gov Quantum mechanical calculations are employed to map the reaction pathway for this process, identifying the transition state structures and calculating the associated energy barriers.

The reactivity of the β-lactam is heavily influenced by the geometry at the bridgehead nitrogen atom and the degree of ring strain. nih.gov In bicyclic systems like penams, the pyramidal character of the nitrogen atom reduces amide resonance stabilization, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov For this compound, theoretical studies would focus on how the fused cyclopropane (B1198618) ring modifies this geometry and strain. By calculating the energy profile of the reaction with a model nucleophile, researchers can determine the activation energy for the amide bond cleavage. A higher energy barrier would imply lower reactivity, which could explain the observed differences in antibacterial potency and β-lactamase susceptibility compared to standard penicillins. documentsdelivered.com

The general mechanism of serine β-lactamase action involves the activation of a serine hydroxyl group for nucleophilic attack on the β-lactam carbonyl, forming a tetrahedral intermediate. nih.gov This is followed by the collapse of the intermediate, cleavage of the C-N bond, and formation of a stable acyl-enzyme complex. nih.gov Computational models can simulate each step of this catalytic cycle, providing detailed energetic and structural information.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Quantum mechanical methods are used to analyze the distribution of electrons within the this compound system. Techniques such as Natural Bond Orbital (NBO) analysis and the generation of electrostatic potential (ESP) maps are particularly insightful. nih.govresearchgate.net

NBO analysis provides information on the charge distribution among the atoms, revealing which sites are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, this would quantify the partial positive charge on the β-lactam carbonyl carbon, a key indicator of its susceptibility to nucleophilic attack. ESP maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions with a binding partner. nih.govresearchgate.net These analyses can help explain why certain isomers of this compound exhibit different binding affinities and reactivities. nih.gov

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide qualitative insights into reactivity. The energy and location of the LUMO, for instance, can indicate the most likely site for a nucleophilic attack on the molecule. aps.org

Molecular Docking and Simulation Studies

While QM methods excel at describing the intrinsic properties of the this compound molecule itself, molecular docking and simulation are the preferred tools for studying its interactions with large biological macromolecules like enzymes. nih.govnih.govsamipubco.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net For this compound, the primary targets are penicillin-binding proteins (PBPs) and β-lactamases. nih.gov Docking studies can model how different isomers of this compound fit into the active sites of these enzymes. nih.gov

Studies have shown that (2,3)-methylenepenams interact with and bind to essential PBPs in bacteria like Escherichia coli and Staphylococcus aureus, as well as the Streptomyces strain R61 DD-carboxypeptidase. nih.gov For instance, the α-isomer of (2,3)-methylene penicillin G was found to bind to PBP 3 of E. coli, while the β-isomer showed weaker binding. nih.gov Docking simulations can rationalize these findings by revealing specific hydrogen bonds, hydrophobic interactions, and steric clashes between the ligand and amino acid residues in the enzyme's active site.

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. researchgate.netplos.org MD simulations track the movements of all atoms in the system, providing a dynamic picture of the binding event and confirming the stability of key interactions. researchgate.net This is crucial for understanding how the covalent acyl-enzyme intermediate is formed and its subsequent fate. nih.gov

A major goal of computational drug design is the accurate prediction of binding affinity, which relates to how strongly a ligand binds to its target protein. nih.govucl.ac.uk Molecular docking programs use scoring functions to estimate binding affinity, ranking different ligands or different poses of the same ligand. samipubco.com More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide more accurate calculations of the binding free energy from MD simulation trajectories. samipubco.comresearchgate.net

Experimental data provide a benchmark for these predictions. For example, the interaction of (2,3)-methylenepenams with the Streptomyces R61 DD-carboxypeptidase showed apparent 50% inhibitory concentrations (IC50) as low as 10⁻⁷ M. nih.gov The α- and β-isomers of (2,3)-methylene penicillin G were found to bind covalently to this enzyme, but with different stabilities: the bound β-isomer was released with a half-life similar to penicillin G (70 min), while the α-isomer was released much more slowly (half-life of 13 h), indicating a more stable complex. nih.gov Computational methods aim to reproduce these quantitative differences in binding and reactivity, which can guide the design of more potent and selective inhibitors. lu.senih.govresearchgate.net

Table 2: Experimentally Determined Binding and Inhibition by (2,3)-Methylene Penam Derivatives nih.gov

| Compound/Isomer | Target Protein | Organism | Observation | Concentration/Value |

|---|---|---|---|---|

| (2,3)-α-Methylene Penicillin G | PBP 3 | E. coli | Covalent Binding | 0.1 to 10 µg/ml |

| (2,3)-β-Methylene Penicillin G | PBP 3 | E. coli | Covalent Binding | 100 µg/ml |

| (2,3)-α-Methylene Penicillin G | PBP 2 | S. aureus | Covalent Binding | 0.1 µg/ml |

| (2,3)-β-Methylene Penicillin G | PBP 2 | S. aureus | No significant binding | > 0.1 µg/ml |

| (2,3)-Methylene Penams | R61 DD-carboxypeptidase | Streptomyces | Inhibition | IC50 as low as 10⁻⁷ M |

| (2,3)-α-Methylene Penicillin G | R61 DD-carboxypeptidase | Streptomyces | Half-life of release | 13 hours |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to understanding how the chemical structure of a compound influences its biological activity. In the context of this compound derivatives, QSAR studies are pivotal in elucidating the specific structural features that govern their efficacy as β-lactamase inhibitors. These models establish a mathematical correlation between the physicochemical properties of the molecules, known as descriptors, and their observed biological activities.

The primary goal of QSAR in this field is to predict the inhibitory potency of novel this compound analogues, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential. The development of a robust QSAR model involves several key stages: the compilation of a dataset of compounds with known activities, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power.

Detailed Research Findings

Research into the structure-activity relationships of 6-(heterocyclyl)-methylene penam sulfones, which share the core penam structure, has provided significant insights that are foundational to QSAR modeling. nih.gov Studies have shown that these compounds are effective inhibitors of various β-lactamases. nih.gov A key finding is that the nature of the substituent at the C6-methylene position plays a critical role in the inhibitory activity. nih.gov Specifically, the introduction of a π-deficient 2-heteroaryl substituent at this position has been found to enhance the inhibitory capacity against a range of β-lactamases. nih.gov

The general findings from these structure-activity relationship studies can be translated into a QSAR framework. The biological activity, often expressed as the half-maximal inhibitory concentration (IC50), is the dependent variable, while the molecular descriptors serve as the independent variables. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound derivatives, these descriptors are crucial for modeling the interactions with the active site of the β-lactamase enzyme.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area. The conformation of the this compound nucleus and the bulk of the substituents can significantly impact how the inhibitor fits into the enzyme's active site. jst.go.jp

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that measures the hydrophobicity of a compound. This property influences the compound's ability to traverse biological membranes and interact with hydrophobic pockets within the enzyme.

A hypothetical QSAR model for a series of this compound derivatives might take the form of a multiple linear regression (MLR) equation:

log(1/IC50) = β0 + β1(σ) + β2(Es) + β3(logP) + ...

Where:

log(1/IC50) is the biological activity.

σ (Sigma) is Hammett's electronic parameter, representing the electronic effect of a substituent.

Es is Taft's steric parameter.

logP is the hydrophobicity parameter.

β0, β1, β2, β3 are the regression coefficients determined from the analysis.

The following interactive data tables illustrate the kind of data that would be used in and generated from a QSAR study on this compound derivatives.

Table 1: Physicochemical Descriptors and Biological Activity of Hypothetical this compound Derivatives

| Compound ID | Substituent (R) | Electronic Parameter (σ) | Steric Parameter (Es) | Hydrophobicity (logP) | Observed IC50 (µM) |

| MP-1 | -H | 0.00 | 1.24 | 0.50 | 25.0 |

| MP-2 | -CH3 | -0.17 | 0.00 | 1.02 | 15.5 |

| MP-3 | -Cl | 0.23 | 0.27 | 1.25 | 8.2 |

| MP-4 | -NO2 | 0.78 | -0.51 | 0.88 | 1.5 |

| MP-5 | -OCH3 | -0.27 | 0.69 | 0.95 | 18.0 |

| MP-6 | -Br | 0.23 | 0.08 | 1.40 | 7.5 |

| MP-7 | -CN | 0.66 | -0.51 | 0.65 | 2.1 |

Table 2: QSAR Model Performance and Validation

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, obtained through leave-one-out cross-validation. |

| RMSE (Root Mean Square Error) | 0.15 | Represents the standard deviation of the residuals (prediction errors). |

| F-statistic | 120.5 | Indicates the overall statistical significance of the model. |

The findings from such a QSAR model would quantitatively confirm the qualitative observations from structure-activity relationship studies. For instance, a positive coefficient for an electronic parameter associated with electron-withdrawing groups would quantify the extent to which these groups enhance the inhibitory activity. Similarly, the model could reveal optimal ranges for steric and hydrophobic properties to achieve maximal potency. This predictive capability is invaluable for designing new this compound derivatives with potentially superior β-lactamase inhibitory profiles.

Q & A

Q. What are the core structural characteristics of 2,3-Methylene penam derivatives, and how do they contribute to β-lactamase inhibition?

The penam core consists of a bicyclic β-lactam-thiazolidine structure. Modifications at the C2 position (e.g., side chain length or sulfone groups) influence binding to β-lactamase active sites. For example, penam sulfones with optimized C2 linkers stabilize the trans-enamine intermediate, a critical step in irreversible enzyme inhibition . Structural analysis via X-ray crystallography is essential to confirm these interactions .

Q. What synthetic strategies are used to modify the C2 side chain of penam derivatives for enhanced activity?

Common approaches include introducing sulfone groups or varying side chain linkers (e.g., ethylene or methylene bridges). Kinetic studies comparing derivatives like PSR-4-157 and PSR-3-226 demonstrate that longer C2 linkers improve turnover numbers (kreact), enhancing inhibitor efficacy against SHV-1 β-lactamase . Acidic deprotection methods (e.g., trifluoroacetic acid in methylene chloride) are employed to preserve the penam core during synthesis .

Q. What analytical methods detect degradation products of this compound under acidic conditions?

Flow injection analysis (FIA) coupled with spectrophotometry is recommended. Degradation products form non-absorbing intermediates, which can be quantified via complexation with palladium(II) chloride, yielding a measurable peak at 334 nm . High-performance liquid chromatography (HPLC) with UV detection is also used to monitor stability .

Q. How should this compound derivatives be stored to ensure stability in research settings?

Store as crystalline solids at -20°C in airtight containers to prevent hydrolysis or oxidation. Stability studies indicate a ≥5-year shelf life under these conditions. Avoid exposure to moisture or acidic environments to minimize β-lactam ring degradation .

Advanced Research Questions

Q. How do kinetic parameters (e.g., kreact, turnover numbers) differentiate the efficacy of penam sulfone derivatives against β-lactamases?

Kinetic assays using purified enzymes (e.g., SHV-1) reveal that inhibitors like PSR-4-157 exhibit higher kreact values compared to earlier analogs (e.g., SA2-13), indicating faster acylation of the enzyme. Turnover numbers reflect the inhibitor's ability to resist hydrolysis, a key metric for irreversible inhibition .

Q. What structural insights from X-ray crystallography explain the trans-enamine intermediate stabilization in penam sulfones?

X-ray structures of SHV-1 bound to PSR-4-157 show a torsion angle of 177° at the C2 side chain, aligning with the trans-enamine conformation. This geometry optimizes hydrogen bonding with catalytic residues (e.g., Ser130), prolonging enzyme inhibition . Comparative studies with shorter linkers (e.g., PSR-3-226) highlight the role of steric and electronic effects in intermediate stability .

Q. How can researchers resolve contradictions between enhanced β-lactamase inhibition and reduced chemical stability in modified penam derivatives?

Perform comparative structure-activity relationship (SAR) studies. For example, introducing methyl groups at the C6 position improves acid stability by preventing azlactone formation, but may reduce binding affinity. Balance these effects by optimizing side chain length and steric bulk while monitoring degradation via accelerated stability testing .

Q. What methodologies validate the microbial activity of this compound derivatives against AmpC β-lactamase in Pseudomonas aeruginosa?

Use minimum inhibitory concentration (MIC) assays in combination with β-lactamase overexpression strains. Synergy studies with hydrolyzable β-lactams (e.g., cephalosporins) can confirm inhibitor efficacy. Structural data from enzyme-inhibitor complexes guide further optimization .

Data Contradiction Analysis

Q. How should conflicting data on C2 side chain modifications affecting enzyme inhibition vs. stability be interpreted?

Analyze kinetic (kreact, Ki) and thermodynamic (ΔG of binding) parameters. For instance, longer linkers may improve kreact but reduce stability due to increased flexibility. Use molecular dynamics simulations to predict conformational changes and design rigid analogs with balanced properties .

Q. Why do some penam derivatives show activity against SHV-1 but not AmpC β-lactamase?

AmpC possesses a wider active site, requiring bulkier substituents for effective inhibition. Conduct mutagenesis studies to identify residue-specific interactions (e.g., Tyr150 in SHV-1 vs. Phe149 in AmpC) and tailor C2 modifications accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。